3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde
Overview
Description
3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde is an organic compound with the molecular formula C12H14O4 It is characterized by the presence of a methoxy group, a tetrahydrofuran-2-ylmethoxy group, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and tetrahydrofuran.
Reaction Conditions: The key step involves the formation of the tetrahydrofuran-2-ylmethoxy group. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of tetrahydrofuran reacts with a suitable leaving group on the benzaldehyde derivative.
Catalysts and Solvents: Common catalysts for this reaction include Lewis acids such as boron trifluoride etherate. Solvents like dichloromethane or toluene are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzoic acid.
Reduction: 3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and tetrahydrofuran-2-ylmethoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)benzonitrile
- 3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)benzylamine
Uniqueness
3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde is unique due to the presence of both a methoxy group and a tetrahydrofuran-2-ylmethoxy group on the benzaldehyde core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-methoxy-4-(oxolan-2-ylmethoxy)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-15-13-7-10(8-14)4-5-12(13)17-9-11-3-2-6-16-11/h4-5,7-8,11H,2-3,6,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHACBMWVXSAHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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